molecular formula C22H26N4O B11367593 3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11367593
M. Wt: 362.5 g/mol
InChI Key: GZSJEDBURRDKKO-UHFFFAOYSA-N
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Description

3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperidine moiety and the benzamide group. Common synthetic routes include:

    Formation of Benzodiazole Core: This step often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodiazole intermediate.

    Attachment of Benzamide Group: The final step involves the acylation of the intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine itself and its various substituted derivatives.

    Benzodiazole Derivatives: Compounds with a benzodiazole core, including benzimidazole and its derivatives.

    Benzamide Derivatives: Compounds featuring the benzamide group, such as N-phenylbenzamide and its analogs.

Uniqueness

3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C22H26N4O/c1-16-7-6-8-17(13-16)22(27)23-18-9-10-20-19(14-18)24-21(25(20)2)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,23,27)

InChI Key

GZSJEDBURRDKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C

Origin of Product

United States

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